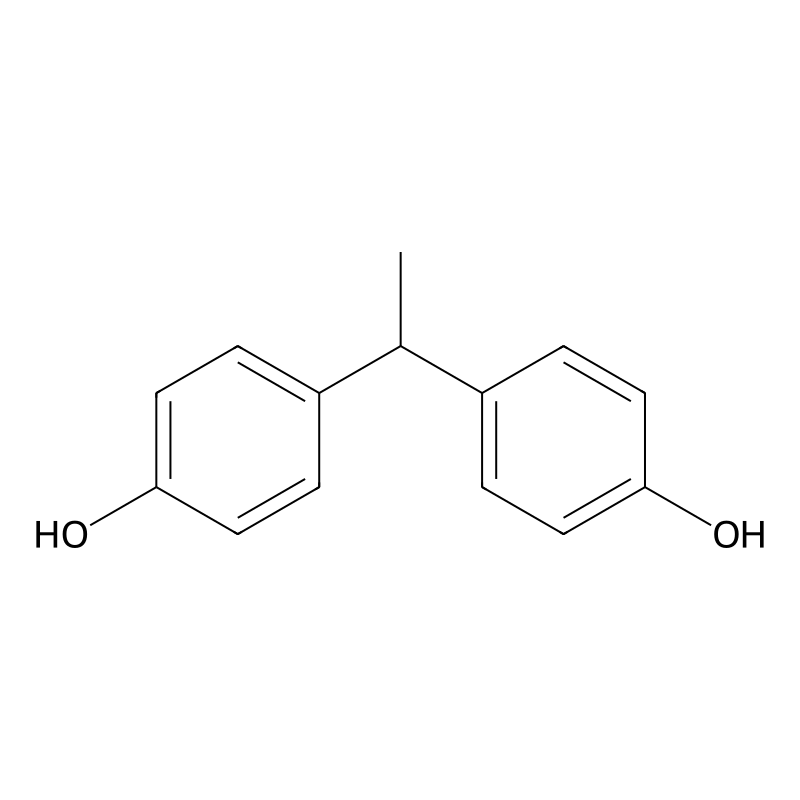

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4,4'-(Ethane-1,1-diyl)diphenol is an organic compound characterized by its biphenolic structure. Its linear formula is C₁₄H₁₄O, and it has a molecular weight of approximately 214.27 g/mol . This compound features two phenolic groups connected by an ethane-1,1-diyl bridge, which contributes to its unique physical and chemical properties.

The physical properties include a relatively high melting point and solubility in various organic solvents. The compound is typically presented as a colorless solid, making it suitable for various applications in the chemical industry.

Synthesis and Characterization:

1,1-Bis(4-hydroxyphenyl)ethane, also known as 4,4'-dihydroxydiphenylethane or DDP, is a relatively simple organic molecule synthesized through various methods, including the condensation of p-hydroxyacetophenone with acetaldehyde or the reductive coupling of p-hydroxyacetophenone.

Researchers often characterize DDP using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

While the specific research applications of 1,1-Bis(4-hydroxyphenyl)ethane are limited, its structural similarity to other well-known molecules has sparked interest in potential uses:

- Reference molecule: DDP can serve as a reference molecule for studying the properties and reactivity of related compounds, particularly those containing the diphenylmethane core.

- Precursor for further modification: DDP can be chemically modified to introduce additional functional groups, potentially leading to new materials with diverse applications.

- Model compound for biological studies: Due to the presence of hydroxyl groups, DDP may exhibit some biological activity, making it a potential model compound for further investigation in specific biological contexts. However, more research is needed to understand its potential biological effects.

- Esterification: Reacting with carboxylic acids to form esters.

- Etherification: Formation of ethers by reacting with alkyl halides.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones under appropriate conditions.

These reactions are significant for modifying the compound's properties for specific applications.

Research on the biological activity of 4,4'-(Ethane-1,1-diyl)diphenol is limited but suggests potential antioxidant properties due to the presence of phenolic groups. Compounds with similar structures often exhibit biological activities such as:

- Antimicrobial: Some bisphenols have shown effectiveness against various bacterial strains.

- Antioxidant: The ability to scavenge free radicals may provide protective effects against oxidative stress.

Further studies are needed to fully understand its biological implications and potential therapeutic uses.

The synthesis of 4,4'-(Ethane-1,1-diyl)diphenol typically involves:

- Condensation Reaction: Combining phenols with an ethylene glycol derivative under acidic conditions.

- Catalysis: Utilizing acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.

- Purification: The product can be purified through recrystallization from suitable solvents like ethanol or acetic acid.

This method allows for the efficient production of the compound while minimizing byproducts.

4,4'-(Ethane-1,1-diyl)diphenol finds applications in various fields:

- Polymer Chemistry: Used as a building block for synthesizing polycarbonate and epoxy resins.

- Coatings: Its properties make it suitable for use in protective coatings and adhesives.

- Pharmaceuticals: Potential applications in drug formulation due to its biological activity.

These applications highlight its versatility in industrial processes.

Interaction studies involving 4,4'-(Ethane-1,1-diyl)diphenol focus on its behavior in different chemical environments:

- Solvent Interactions: Examining how the compound interacts with various solvents can provide insights into its solubility and reactivity.

- Biological Interactions: Investigating how it interacts with biological systems could reveal potential pharmacological effects or toxicity profiles.

These studies are crucial for understanding the compound's safety and efficacy in practical applications.

Several compounds share structural similarities with 4,4'-(Ethane-1,1-diyl)diphenol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bisphenol A | C₁₅H₁₆O₂ | Widely used in plastics; endocrine disruptor |

| Bisphenol F | C₁₂H₁₁O₂ | Less toxic alternative; used in resins |

| Bisphenol S | C₁₂H₁₀O₂S | Contains sulfur; used as flame retardant |

| 4,4'-Dihydroxybenzophenone | C₁₄H₁₂O₃ | UV stabilizer; used in cosmetics |

While these compounds share similar phenolic structures, 4,4'-(Ethane-1,1-diyl)diphenol is unique due to its specific ethane bridge, which influences its reactivity and applications compared to others.

Catalytic Condensation Reaction Systems

BPE is synthesized via acid-catalyzed condensation of phenol with acetaldehyde under controlled conditions. The reaction follows an electrophilic aromatic substitution mechanism, where the carbonyl group of acetaldehyde is protonated, forming a reactive carbocation intermediate. This intermediate undergoes nucleophilic attack by phenol’s aromatic ring, followed by dehydration to yield BPE.

Catalyst Systems

- Protic Acids: Hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) are widely used, achieving yields up to 78% at 60–80°C.

- Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst®) enable heterogeneous catalysis, reducing corrosion risks and simplifying product separation.

- Solid Acid Catalysts: Aluminosilicates and zeolites show promise for minimizing side reactions like ortho-substitution.

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | ↑ Yield (up to 85%) |

| Molar Ratio (Phenol:Acetaldehyde) | 4:1–6:1 | ↓ Oligomerization |

| Catalyst Loading | 5–10 wt% | Balanced activity vs. cost |

Solvent-Free Synthesis Optimization Strategies

Solvent-free protocols enhance atom economy and reduce waste. A patented method employs molten phenol as both reactant and solvent, achieving 89% BPE selectivity at 85°C with H₃PO₄. Key advantages include:

- Elimination of volatile organic compounds (VOCs)

- Simplified downstream purification

- Energy savings from reduced heating/cooling cycles

Challenges:

- Rapid exothermicity requires precise temperature control to prevent thermal degradation.

- Catalyst deactivation via phenolic resin formation necessitates periodic regeneration.

Continuous Flow Reactor Implementations

Continuous flow systems outperform batch reactors in scalability and heat management. A multi-stage tubular reactor design (Fig. 1) demonstrates:

- Residence Time: 30–60 minutes

- Productivity: 2.1 kg BPE/kg catalyst/hour

- Water Removal: Integrated vacuum distillation or inert gas stripping maintains low H₂O concentrations (<2 wt%), suppressing reverse reactions.

Figure 1: Schematic of a continuous flow reactor with catalyst-packed zones (gray) and separation stages (blue). Phenol (red) and acetaldehyde (green) are fed counter-currently, while nitrogen (orange) strips water vapor.

Byproduct Formation Control Mechanisms

Major byproducts include:

- 2,4'-Isomers: Formed via para-ortho coupling (5–12% yield).

- Oligomers: Linear or branched phenolics from over-alkylation.

Mitigation Strategies:

- Temperature Gradients: Lower initial temperatures (50°C) favor monomeric BPE, followed by gradual heating to 80°C.

- Promoters: Thioglycolic acid (0.5–1.0 wt%) suppresses isomerization via sulfur-mediated stabilization of the transition state.

- Selective Crystallization: Fractional crystallization from toluene/heptane mixtures isolates BPE with >99% purity.

Aerospace-Grade Composite Matrices

The application of 4,4'-(ethane-1,1-diyl)diphenol in aerospace-grade composite matrices represents a significant advancement in high-performance structural materials. Bisphenol E cyanate ester systems have emerged as premier matrix materials for aerospace applications due to their exceptional combination of thermal stability, mechanical properties, and processing characteristics [8] [5].

Bisphenol E cyanate ester matrices demonstrate superior thermal performance with glass transition temperatures ranging from 250 to 280 degrees Celsius, significantly higher than conventional epoxy systems [8]. This enhanced thermal stability enables these composites to maintain structural integrity and mechanical properties under the extreme temperature conditions encountered in aerospace applications. The thermal degradation onset typically occurs above 420 degrees Celsius, providing substantial safety margins for high-temperature service environments.

The mechanical properties of carbon fiber reinforced bisphenol E cyanate ester composites are particularly noteworthy. These systems achieve tensile strengths ranging from 80 to 130 megapascals while maintaining excellent fracture toughness [8]. The superior adhesive properties of bisphenol E cyanate ester to carbon fiber reinforcements result in efficient stress transfer and improved composite performance under both static and dynamic loading conditions.

Research conducted under National Aeronautics and Space Administration Advanced Composite Technology Programs has identified bisphenol E-based systems as promising candidates for primary aircraft structures [9]. The low viscosity of these resins at ambient temperatures facilitates processing through various manufacturing techniques, including resin transfer molding and vacuum-assisted resin transfer molding, which are essential for complex aerospace component geometries.

The moisture resistance of bisphenol E cyanate ester systems provides significant advantages over traditional epoxy matrices. Water absorption rates are typically below 1 percent by weight, compared to 2-4 percent for conventional aerospace epoxies [8]. This reduced moisture sensitivity contributes to improved dimensional stability and reduced property degradation in humid service environments.

Hybridization strategies incorporating 4,4'-(ethane-1,1-diyl)diphenol have been explored to retain structural fibers during extreme thermal events. Research has shown that bisphenol E-based matrices exhibit superior char-forming characteristics compared to conventional systems, effectively locking fibers in position even after matrix degradation [10]. This behavior is critical for maintaining structural integrity during fire exposure scenarios.

The coefficient of thermal expansion for bisphenol E composite systems ranges from 20 to 30 parts per million per degree Celsius in fiber-reinforced configurations, providing excellent dimensional stability across aerospace operating temperature ranges [11]. This low thermal expansion, combined with high thermal conductivity in fiber-reinforced systems (0.80-1.20 watts per meter-kelvin), enables effective thermal management in spacecraft and aircraft structures.

Processing innovations have enabled the development of advanced manufacturing techniques specific to bisphenol E systems. Large area panel processing using ultraviolet-excimer projection lithography has been successfully demonstrated with these materials, enabling the production of complex geometries with high dimensional accuracy [7]. These processing capabilities are essential for next-generation aerospace components requiring integrated functionality.

Photocatalytic Hybrid Material Systems

The integration of 4,4'-(ethane-1,1-diyl)diphenol into photocatalytic hybrid material systems represents an innovative approach to enhancing visible-light-driven photocatalytic performance. These hybrid systems combine the structural benefits of bisphenol E with the photocatalytic activity of semiconductor materials, creating multifunctional materials with applications in environmental remediation and energy conversion [12] [13].

Titanium dioxide-based hybrid systems incorporating 4,4'-(ethane-1,1-diyl)diphenol derivatives have demonstrated significant improvements in photocatalytic hydrogen production. The H4TTFTB-TiO2 hybrid system achieves hydrogen evolution rates of 1452 micromoles per gram per hour, representing a substantial enhancement over pure titanium dioxide systems [12]. The incorporation of bisphenol E-derived organic components facilitates improved visible light absorption and enhanced charge separation efficiency.

The mechanism of enhancement in these hybrid systems involves the formation of donor-acceptor structural arrangements where the organic bisphenol E component acts as an electron-rich donor, facilitating charge transfer to the semiconductor acceptor phase [12]. This arrangement extends the visible light absorption range from the typical 300-400 nanometer range of pure titanium dioxide to broader spectral ranges approaching 500 nanometers.

Gold-tungsten oxide systems modified with 4,4'-(ethane-1,1-diyl)diphenol derivatives have achieved remarkable photocatalytic performance for ethane oxidation applications. These systems demonstrate hydrogen peroxide production yields of 1887 micromoles per gram over two-hour irradiation periods, with quantum efficiencies reaching 17.9 percent at 450 nanometers [14] [15]. The bisphenol E component contributes to improved catalyst stability and enhanced product selectivity.

The photocatalytic degradation of organic pollutants represents another important application area for these hybrid systems. Modified TS-1/g-C3N4 composites incorporating bisphenol E derivatives achieve degradation efficiencies exceeding 95 percent for various antibiotics and dyes under visible light irradiation [16]. The organic bisphenol component facilitates improved interfacial interactions between the photocatalyst phases, leading to enhanced charge carrier separation and reduced recombination rates.

Thermal stability considerations are crucial for photocatalytic applications, and bisphenol E-based hybrid systems demonstrate excellent thermal performance. These materials maintain photocatalytic activity at elevated temperatures, with some systems showing enhanced performance at temperatures up to 100 degrees Celsius [15]. This thermal stability enables applications in industrial photocatalytic processes where elevated temperatures may be beneficial.

The synthesis methodology for these hybrid systems typically involves sol-gel processes that enable the formation of covalent bonds between the organic bisphenol E component and the inorganic semiconductor phase [12]. This covalent integration improves the structural stability of the hybrid material and prevents leaching of the organic component during photocatalytic operation.

Surface area optimization in these hybrid materials is achieved through controlled synthesis parameters that result in mesoporous structures. The incorporation of 4,4'-(ethane-1,1-diyl)diphenol components can increase surface areas to values exceeding 200 square meters per gram, providing abundant active sites for photocatalytic reactions [12].

Long-term stability testing of these photocatalytic hybrid systems has demonstrated excellent durability over multiple reaction cycles. Most systems maintain greater than 90 percent of their initial activity after seven catalytic cycles, indicating robust performance for practical applications [12]. The bisphenol E component contributes to this stability through its inherent chemical resistance and thermal stability.

Radiation-Shielding Polymer Blends

The development of radiation-shielding polymer blends incorporating 4,4'-(ethane-1,1-diyl)diphenol represents a significant advancement in lead-free radiation protection materials. These innovative polymer systems combine the structural benefits of bisphenol E with high atomic number additives to create effective radiation attenuation materials for medical, industrial, and aerospace applications [17] [18] [19].

Bismuth oxide-reinforced polymer composites utilizing bisphenol E matrices have demonstrated exceptional X-ray shielding performance. Low-density polyethylene systems containing 15 percent bismuth oxide achieve X-ray attenuation efficiencies of 80 percent at diagnostic energy levels, providing lead-equivalent protection with reduced toxicity concerns [18] [20]. The incorporation of 4,4'-(ethane-1,1-diyl)diphenol into these systems enhances mechanical properties while maintaining superior radiation attenuation characteristics.

Multilayered polymer composite systems represent an advanced approach to radiation shielding utilizing bisphenol E-based matrices. These systems incorporate tin, cerium oxide, tungsten oxide, and bismuth additives in separate layers, each optimized for specific energy ranges [19] [21]. The K-absorption edges of these metals (29.2 kiloelectron volts for tin, 40.4 kiloelectron volts for cerium, 69.5 kiloelectron volts for tungsten, and 90.5 kiloelectron volts for bismuth) provide superior attenuation compared to lead across the diagnostic energy range.

The mechanical properties of these radiation-shielding composites are significantly enhanced through the use of bisphenol E-based polymer matrices. Tensile strength values ranging from 35 to 45 megapascals are achieved while maintaining flexibility necessary for wearable radiation protection applications [19]. The polymer matrix provides excellent processability, enabling the production of complex geometries required for specialized shielding applications.

Silicone-based composite systems incorporating 4,4'-(ethane-1,1-diyl)diphenol derivatives have demonstrated excellent radiation shielding performance combined with superior thermal and electrical properties. These systems achieve lead-equivalent shielding with 0.25 millimeter lead equivalency while maintaining flexible, lightweight characteristics essential for practical radiation protection applications [19].

The optimization of filler distribution in these polymer blends is critical for achieving maximum radiation attenuation efficiency. Research has shown that molality concentrations of 3.2 millimoles per gram of metallic fillers provide optimal performance, achieving attenuation properties equivalent to medical radiation protection aprons [21]. The bisphenol E matrix facilitates uniform filler distribution through its excellent processing characteristics and compatibility with high-atomic-number additives.

Thermal stability testing of these radiation-shielding polymer blends has confirmed their suitability for elevated temperature applications. Most systems maintain structural integrity and shielding effectiveness at temperatures up to 200 degrees Celsius, enabling applications in industrial environments where thermal exposure may occur [17].

Long-term durability studies have demonstrated excellent stability of these materials under continuous radiation exposure. Artificial aging tests simulating one month of service conditions show minimal degradation in mechanical properties and radiation attenuation performance [21]. The chemical resistance of the bisphenol E matrix contributes significantly to this long-term stability.

Environmental considerations have driven the development of these lead-free alternatives, and bisphenol E-based systems offer significant advantages in terms of disposal and recycling. Unlike lead-based materials, these polymer composites can be processed through conventional polymer recycling methods, reducing environmental impact at end-of-life.

The density optimization of these radiation-shielding composites enables the development of lightweight protection systems without compromising shielding effectiveness. Typical densities range from 1.45 to 2.35 grams per cubic centimeter, significantly lower than traditional lead-based materials while maintaining equivalent protection levels [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant